Isosakuranin

Description

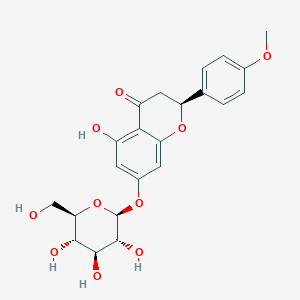

(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one has been reported in Prunus serrulata var. pubescens, Rosa chinensis var. spontanea, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,15,17,19-24,26-28H,8-9H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEWIHDTSNESJZ-ZJHVPRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317830 | |

| Record name | Isosakuranin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-69-0 | |

| Record name | Isosakuranin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosakuranin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isosakuranin: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranin, a flavanone glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and a comprehensive analysis of the various extraction methodologies employed for its isolation. Detailed experimental protocols, quantitative data on extraction yields, and a discussion of the key signaling pathways modulated by this compound are presented to support further research and development efforts.

Natural Sources of this compound

This compound is found in a variety of plant species, often alongside its aglycone, sakuranetin. The primary botanical sources identified in the literature are summarized in Table 1. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Prunus serrulata | Rosaceae | Bark | [1] |

| Rosa chinensis var. spontanea | Rosaceae | Flowers | [1] |

| Paliurus ramosissimus | Rhamnaceae | Fruits, Leaves | [2] |

| Citrus trifoliata | Rutaceae | Fruits |

Extraction Methodologies

The extraction of this compound from plant matrices is a critical step in its purification and subsequent pharmacological evaluation. Both conventional and modern extraction techniques have been employed, with the choice of method influencing the yield and purity of the final product.

Conventional Extraction Methods

Conventional methods, while often requiring longer extraction times and larger solvent volumes, are still widely used due to their simplicity and scalability.

-

Maceration: This technique involves soaking the plant material in a solvent for an extended period with occasional agitation.

-

Soxhlet Extraction: This method utilizes a continuous reflux of a solvent over the plant material, allowing for a more efficient extraction compared to maceration.

Modern Extraction Methods

Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and often higher extraction yields.

-

Ultrasound-Assisted Extraction (UAE): The application of ultrasonic waves creates cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing solvent penetration and mass transfer.[3][4]

-

Microwave-Assisted Extraction (MAE): Microwave energy directly heats the solvent and the moisture within the plant cells, causing cell rupture and the release of target compounds into the solvent.[5][6][7]

Solvents for Extraction

The choice of solvent is paramount for the efficient extraction of this compound. Polar solvents are generally preferred due to the glycosidic nature of the compound.

-

Ethanol and Methanol: These are the most commonly used solvents, often in aqueous solutions (e.g., 70-80% ethanol) to balance polarity and enhance extraction efficiency.[2][8]

-

Acetone: Another effective solvent for flavonoid extraction.

-

Water: While this compound has some solubility in water, aqueous extracts generally yield lower concentrations compared to alcohol-based solvents.

Quantitative Data on Extraction

The yield of this compound is highly dependent on the extraction method, solvent, and various process parameters. The following tables summarize key parameters and reported yields for flavonoid extraction, providing a basis for optimizing this compound isolation.

Table 2: Comparison of Extraction Methods for Flavonoids

| Extraction Method | Typical Temperature (°C) | Typical Time | Advantages | Disadvantages | Reference(s) |

| Maceration | Room Temperature | 24 - 72 hours | Simple, low cost | Time-consuming, lower yield | |

| Soxhlet Extraction | Boiling point of solvent | 6 - 24 hours | More efficient than maceration | Requires large solvent volumes, potential for thermal degradation | [9] |

| Ultrasound-Assisted Extraction (UAE) | 30 - 60 | 10 - 30 min | Fast, efficient, reduced solvent use | Requires specialized equipment | [10][11] |

| Microwave-Assisted Extraction (MAE) | 50 - 80 | 1 - 5 min | Very fast, high yield, low solvent use | Potential for localized overheating | [5][12] |

Table 3: Influence of Extraction Parameters on Flavonoid Yield (Representative Data)

| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield (mg/g dry weight) | Reference |

| Paliurus spina-christi | HPLC Analysis | Methanol | Room Temp | - | 0.66% (total flavonoids in leaves) | [13] |

| Hibiscus rosa-sinensis | MAE | Water (pH 4) | 60 | 3 | 9.56 g/L (anthocyanins) | [5] |

| Hibiscus rosa-sinensis | MAE | Acidified Ethanol | - | 2 | 179.75 mg/L (anthocyanins) | [6] |

| Citrus latifolia waste | UAE | Ethanol | - | - | 58.13 mg GAE/g dw (total phenolics) | [11] |

| Blackthorn flowers | MAE | 50% Ethanol | 60 | - | 63.7 mg GAE/g (total phenolics) | [12] |

| Mandarin Peel | MAE | 60% Ethanol | - | - | 21.83 mg GAE/g (total phenolics) | [7] |

Note: GAE = Gallic Acid Equivalents; dw = dry weight. Yields are for total flavonoids or phenolics as specified, not exclusively this compound.

Experimental Protocols

General Extraction Protocol from Paliurus ramosissimus Leaves

This protocol is adapted from a study on the bioactivity of Paliurus ramosissimus leaf extract.[2]

-

Preparation of Plant Material: Dry the leaves of Paliurus ramosissimus and pulverize them into a fine powder using a blender.

-

Extraction:

-

Weigh 20 g of the powdered plant material.

-

Add 400 mL of 70% ethanol to the powder in a suitable flask.

-

Place the flask in a shaking incubator for 48 hours at room temperature.

-

-

Filtration and Concentration:

-

Centrifuge the crude extract to separate the solid material.

-

Filter the supernatant through Advantec filter paper No. 2.

-

Concentrate the filtrate at 45°C under reduced pressure using a rotary evaporator to obtain a dry powder.

-

-

Storage: The resulting extract can be reconstituted in a suitable solvent, such as dimethyl sulfoxide (DMSO), for further analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

The following provides a general framework for developing an HPLC-UV method for the quantification of this compound in plant extracts.[14][15]

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of:

-

Solvent A: 0.1% acetic acid or phosphoric acid in water.

-

Solvent B: Methanol or acetonitrile. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: this compound can be detected at its UV absorbance maximum, which is typically around 280-290 nm.

-

Quantification: A calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in the extracts is then determined by comparing their peak areas to the calibration curve.

-

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16][17]

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. The following are representative ¹H and ¹³C NMR chemical shifts.[18]

-

¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons of the flavanone skeleton, the methoxy group, and the sugar moiety protons would be observed.

-

¹³C NMR (DMSO-d₆): Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the sugar unit would be present.

Signaling Pathways Modulated by this compound

This compound and its aglycone, sakuranetin, have been shown to exert their biological effects, particularly their anti-inflammatory properties, by modulating key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key MAPK pathways include ERK, JNK, and p38. Flavonoids, including those related to this compound, can modulate MAPK signaling to reduce inflammation.

Caption: this compound's role in modulating the MAPK signaling pathway.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and the methodologies for its extraction and quantification. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a mechanistic basis for its observed anti-inflammatory properties, paving the way for future drug development initiatives. Further research is warranted to optimize extraction processes for higher yields and to fully explore the pharmacological activities of this compound in various disease models.

References

- 1. This compound | C22H24O10 | CID 102004611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aidic.it [aidic.it]

- 6. phytojournal.com [phytojournal.com]

- 7. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. scispace.com [scispace.com]

- 10. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins | PLOS One [journals.plos.org]

- 11. Ultrasound-Assisted Extraction Optimization of Phenolic Compounds from Citrus latifolia Waste for Chitosan Bioactive Nanoparticles Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. mdpi.com [mdpi.com]

- 15. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Isosakuranin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranin, a bioactive flavanone, and its aglycone form, sakuranetin, are important phytoalexins in many plant species, playing a crucial role in defense against pathogens. The biosynthesis of sakuranetin involves a series of enzymatic reactions that are part of the broader phenylpropanoid pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathway of sakuranetin, detailing each enzymatic step from the precursor L-phenylalanine. It includes a summary of quantitative data, detailed experimental protocols for key enzymatic and analytical techniques, and a visualization of the signaling pathway that regulates its production. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery.

Introduction

Sakuranetin (4',5-dihydroxy-7-methoxyflavanone) is a flavanone that functions as a phytoalexin, an antimicrobial compound that is synthesized by plants and accumulates at sites of pathogenic infection[1][2]. This compound is a glycosylated form of sakuranetin. The addition of a methyl group at the 7-O-position of the precursor naringenin significantly enhances its antifungal activity[1]. The biosynthesis of sakuranetin is highly inducible by various biotic and abiotic elicitors, including UV irradiation, heavy metal exposure (CuCl2), and signaling molecules like jasmonic acid[1][3]. This guide will focus on the biosynthesis of the core aglycone, sakuranetin.

The Sakuranetin Biosynthesis Pathway

The biosynthesis of sakuranetin begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce the key intermediate, naringenin. Naringenin is then methylated to form sakuranetin. The entire pathway can be divided into two main stages.

Stage 1: Phenylalanine to Naringenin

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL)[4].

-

Cinnamate 4-Hydroxylase (C4H): trans-Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid[4].

-

4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is then activated by the addition of a Coenzyme A (CoA) molecule, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL), to form p-coumaroyl-CoA[4].

-

Chalcone Synthase (CHS): In the first committed step of flavonoid biosynthesis, Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone[5].

-

Chalcone Isomerase (CHI): Finally, Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin[5].

Stage 2: Naringenin to Sakuranetin

-

Naringenin 7-O-Methyltransferase (NOMT): The final step in sakuranetin biosynthesis is the methylation of the hydroxyl group at the 7-position of naringenin. This reaction is catalyzed by Naringenin 7-O-Methyltransferase (NOMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce sakuranetin and S-adenosyl-L-homocysteine (SAH)[3][6].

Visualizing the Pathway

Quantitative Data

The following table summarizes key quantitative data for the enzymes involved in sakuranetin biosynthesis, primarily from rice (Oryza sativa).

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Plant Source | Reference |

| Chalcone Isomerase (OsCHI3) | Naringenin Chalcone | 11.60 | 69.35 | 5.978 x 10⁶ | Rice | [5] |

| Naringenin 7-O-Methyltransferase (OsNOMT) | (2S)-Naringenin | 1.9 ± 0.1 | 25 ± 3 | - | Rice | [3] |

Concentrations of Sakuranetin in Rice (Oryza sativa)

| Condition | Tissue | Concentration (ng/g fresh weight) | Reference |

| Mock-inoculated | Leaf | ~25 | [2] |

| Inoculated with Magnaporthe oryzae (4 dpi) | Leaf | 108 | [2] |

| Brown Planthopper attack | Phloem Sap | 500 - 1000 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the this compound biosynthesis pathway.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This protocol is adapted from a general spectrophotometric assay for PAL activity.

Materials:

-

Plant tissue

-

Extraction Buffer: 0.1 M Sodium Borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol

-

Assay Buffer: 0.1 M Sodium Borate buffer (pH 8.8)

-

Substrate Solution: 10 mM L-phenylalanine in Assay Buffer

-

1 M HCl

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 2.8 mL of Assay Buffer and 0.1 mL of the crude enzyme extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of the Substrate Solution.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 0.5 mL of 1 M HCl.

-

-

Measurement:

-

Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except the enzyme extract.

-

The formation of trans-cinnamic acid is determined by the increase in absorbance at 290 nm.

-

Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).

-

Naringenin 7-O-Methyltransferase (NOMT) Enzyme Assay

This protocol is based on the characterization of rice NOMT[3].

Materials:

-

Purified recombinant NOMT or crude plant protein extract

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5)

-

Substrate Solution: 10 mM (2S)-Naringenin in DMSO

-

Methyl Donor: 10 mM S-adenosyl-L-methionine (SAM)

-

Methanol

-

HPLC system

Procedure:

-

Enzyme Assay:

-

Prepare a 100 µL reaction mixture containing:

-

88 µL Assay Buffer

-

5 µL of 10 mM SAM

-

5 µL of enzyme solution

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of 10 mM (2S)-Naringenin.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of methanol.

-

-

Analysis:

-

Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any precipitate.

-

Analyze the supernatant by HPLC to quantify the amount of sakuranetin produced.

-

HPLC Quantification of Naringenin and Sakuranetin

This protocol provides a general method for the separation and quantification of naringenin and sakuranetin.

Materials:

-

Plant tissue extract (methanolic)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Naringenin and Sakuranetin standards

Procedure:

-

Sample Preparation:

-

Extract 100 mg of ground plant tissue with 1 mL of 80% methanol by vortexing and sonication.

-

Centrifuge at 14,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV detector at 280 nm

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: Linear gradient from 90% to 10% B

-

35-40 min: 10% B

-

-

-

Quantification:

-

Prepare a standard curve for both naringenin and sakuranetin using a series of known concentrations.

-

Identify and quantify the peaks in the sample chromatograms by comparing their retention times and spectra with the standards.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of genes involved in the this compound biosynthesis pathway.

Materials:

-

Plant tissue

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

Gene-specific primers for PAL, C4H, 4CL, CHS, CHI, and NOMT

-

Reference gene primers (e.g., Actin or Ubiquitin)

-

SYBR Green qPCR master mix

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Prepare a 20 µL qPCR reaction mixture containing:

-

10 µL of 2x SYBR Green master mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA

-

6 µL of nuclease-free water

-

-

-

qPCR Program:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt curve analysis to check for primer specificity.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of a reference gene.

-

Regulation of the Pathway

The biosynthesis of sakuranetin is tightly regulated at the transcriptional level. The expression of key biosynthetic genes, including PAL, CHS, and NOMT, is induced by various stress signals. Elicitors such as jasmonic acid and UV radiation trigger a signaling cascade that leads to the activation of specific transcription factors. These transcription factors then bind to the promoter regions of the biosynthetic genes, leading to their increased transcription and subsequent accumulation of sakuranetin at the site of stress or infection[3][8].

Signaling Pathway Diagram

Conclusion

The this compound (sakuranetin) biosynthesis pathway is a well-characterized branch of the phenylpropanoid pathway that is crucial for plant defense. Understanding the enzymes, regulation, and quantification of the metabolites in this pathway is essential for researchers in plant science and for those looking to harness these natural compounds for applications in medicine and agriculture. This guide provides a foundational resource to aid in these research endeavors.

References

- 1. sakuranetin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis on Blast Fungus-Responsive Characters of a Flavonoid Phytoalexin Sakuranetin; Accumulation in Infected Rice Leaves, Antifungal Activity and Detoxification by Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Biofortified Rice Provides Rich Sakuranetin in Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Isosakuranin: A Technical Guide for Researchers

An In-depth Review of Current Preclinical Findings and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranin, a flavanone glycoside, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it shares a structural backbone that is associated with a wide array of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its anti-inflammatory effects. While quantitative data for this compound remains limited in publicly available literature, this document synthesizes the existing knowledge on its mechanistic pathways and provides detailed experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further exploration into the therapeutic potential of this compound.

Introduction

This compound, chemically known as (2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one, is a flavonoid found in various plant species. Flavonoids are a diverse group of polyphenolic compounds recognized for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This compound, as a specific member of this class, is being increasingly studied to elucidate its unique biological profile and potential for therapeutic applications. This guide will delve into the current understanding of this compound's biological activities, with a particular emphasis on the molecular mechanisms and the experimental approaches used to characterize them.

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its anti-inflammatory effect. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has been shown to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in macrophages. Specifically, it has been observed to:

-

Reduce Pro-inflammatory Mediators: this compound significantly decreases the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.

-

Inhibit Pro-inflammatory Cytokines: The production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), is markedly suppressed by this compound in activated immune cells.

-

Modulate MAPK Signaling: this compound has been demonstrated to inhibit the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), key components of the MAPK cascade that are activated in response to inflammatory stimuli like LPS. This inhibition leads to the downstream suppression of transcription factors such as AP-1, which are crucial for the expression of pro-inflammatory genes.

Quantitative Data

While specific IC50 values for this compound's inhibition of all inflammatory mediators are not consistently reported across the literature, the following table summarizes the available data for related activities. It is important to note that these values can vary depending on the specific experimental conditions.

| Activity | Test System | IC50 / Inhibition | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not consistently available for this compound. Related flavones show IC50 values in the range of 17-27 µM. | [1] |

| Prostaglandin E2 (PGE2) Production | TPA-stimulated rat peritoneal macrophages | Data not available for this compound. Related chalcones show IC50 values around 3 µM. | [2] |

| TNF-α, IL-6, IL-1β Production | LPS-stimulated RAW 264.7 macrophages | Data not consistently available for this compound. Other natural compounds show IC50 values in the low µM range. | [3] |

Note: The lack of specific, repeated, and directly comparable quantitative data for this compound in the public domain is a current limitation in the field.

Signaling Pathway Diagram

Other Potential Biological Activities

Beyond its anti-inflammatory effects, preliminary evidence and the activities of structurally related flavonoids suggest that this compound may possess other valuable biological properties.

Antioxidant Activity

Flavonoids are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. It is hypothesized that this compound shares these antioxidant properties.

-

Quantitative Data: Specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS are not widely reported. However, related flavonoids exhibit a wide range of IC50 values in these assays, often in the µg/mL to mg/mL range, depending on the specific compound and assay conditions.[1][4]

Anticancer Activity

Several flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The potential for this compound to inhibit cancer cell proliferation warrants further investigation.

Neuroprotective Effects

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. Given this compound's anti-inflammatory and potential antioxidant activities, it is a candidate for neuroprotection.

-

Quantitative Data: EC50 values for the neuroprotective effects of this compound in cell models like PC12 and SH-SY5Y have not been specifically determined in the reviewed literature. Related compounds have shown protective effects in these models.

Antiviral Activity

Some flavonoids have been reported to exhibit antiviral activity against various viruses, including influenza and rhinoviruses. The antiviral potential of this compound is an area for future research.

-

Quantitative Data: EC50 values for this compound against specific viruses are not currently available. A study on the related compound Sakuranetin showed antiviral activity against human rhinovirus 3, with over 67% inhibition at a concentration of 100 µg/mL.[7][8]

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro assays.

Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to assess the effect of this compound on the production of nitric oxide and pro-inflammatory cytokines in a widely used macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide Measurement: Collect the supernatant and measure the nitrite concentration, an indicator of NO production, using the Griess reagent.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot for MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 and JNK to assess the effect of this compound on the MAPK signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38 and JNK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound demonstrates significant promise as a bioactive compound, particularly in the realm of anti-inflammatory therapeutics. Its ability to modulate the MAPK signaling pathway and subsequently reduce the production of key inflammatory mediators provides a strong rationale for its further development. However, a notable gap in the current research is the lack of comprehensive and standardized quantitative data on its various biological activities.

Future research should focus on:

-

Systematic Quantification: Conducting rigorous dose-response studies to determine the IC50 and EC50 values of this compound for its anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral effects.

-

In Vivo Studies: Translating the promising in vitro findings into preclinical animal models of inflammatory and other relevant diseases to evaluate its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity, which could lead to the development of more potent and selective therapeutic agents.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of prostalglandin E2 production by 2'-hydoxychalcone derivatives and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Antiviral Activity of Sakuranetin against Human Rhinovirus 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Activity of Sakuranetin against Human Rhinovirus 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Isosakuranin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranin, a flavanone found in a variety of medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound. Drawing from available preclinical research, this document outlines its core mechanisms of action, including its anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects. Detailed experimental methodologies and quantitative data are presented to support the described signaling pathways and cellular responses. Visual diagrams of these pathways are provided to facilitate a clear understanding of the complex interactions involved. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the regulation of inflammatory responses, mitigation of oxidative stress, and influence on metabolic and cell survival pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway Inhibition: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This compound has been shown to suppress the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and inhibiting the expression of these inflammatory mediators.

-

MAPK Pathway Modulation: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transmitting extracellular signals to the cellular interior to regulate processes like inflammation and apoptosis. This compound has been observed to modulate the phosphorylation of these key MAPK proteins, contributing to its anti-inflammatory effects.

Antioxidant Activity

This compound exhibits significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

-

Nrf2/Keap1 Pathway Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This induction of endogenous antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS).

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its anti-inflammatory and antioxidant activities, which are critical in mitigating neuronal damage in neurodegenerative diseases. By suppressing neuroinflammation and oxidative stress in neuronal cells, this compound helps to preserve neuronal viability and function.

Metabolic Regulation

This compound has shown potential in regulating metabolic processes, particularly in the context of insulin signaling. It has been suggested to improve insulin sensitivity, although the precise molecular mechanisms are still under investigation. One of the proposed mechanisms involves the modulation of key proteins in the insulin signaling cascade, such as Akt (Protein Kinase B).

Signaling Pathway Diagrams

To visually represent the intricate mechanisms of this compound, the following diagrams have been generated using the DOT language.

Quantitative Data

While extensive quantitative data for pure this compound is still emerging, the following tables summarize available information from studies on extracts containing this compound or from related compounds. It is important to note that the activity of pure this compound may differ.

Table 1: In Vitro Anti-Cancer Activity (IC50 Values)

| Cell Line | Cancer Type | Compound/Extract | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | Pulicaria undulata extract (contains this compound) | 519.2 | [1] |

| K562 | Erythroleukemia | Pulicaria undulata extract (contains this compound) | 1212 | [1] |

| PANC-1 | Pancreatic Cancer | Pulicaria undulata extract (contains this compound) | 1535 | [1] |

Note: The provided IC50 values are for a plant extract containing this compound among other compounds, and not for pure this compound.

Table 2: In Vitro Anti-inflammatory Activity

| Cell Line | Stimulant | Parameter Measured | Treatment | Concentration | % Inhibition/Reduction | Reference |

| RAW 264.7 | LPS | NO Production | Puerarin (related isoflavone) | Dose-dependent | Significant | [2] |

| RAW 264.7 | LPS | iNOS expression | Puerarin (related isoflavone) | Dose-dependent | Significant | [2] |

| RAW 264.7 | LPS | COX-2 expression | Puerarin (related isoflavone) | Dose-dependent | Significant | [2] |

Note: Data for pure this compound is limited. The data presented is for a structurally related isoflavone, puerarin, to illustrate a similar potential mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of flavonoid bioactivity, which can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[4]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of the drug concentration.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages to 80-90% confluency in 6-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for phosphorylation events).[5]

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Collect the cell lysates and determine the protein concentration using a BCA assay.[5]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, and β-actin) overnight at 4°C.[5]

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-actin).

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to measure the effect of this compound on the mRNA expression of target genes.

-

Cell Treatment and RNA Extraction: Treat cells (e.g., RAW 264.7) with this compound and/or LPS as described for the Western blot protocol. Extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[6]

-

RT-qPCR: Perform RT-qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin).[6][7]

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[8]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This animal model is used to evaluate the in vivo anti-inflammatory effects of this compound.

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Grouping and Treatment: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 20, 40 mg/kg). Administer the treatments orally or intraperitoneally 30-60 minutes before inducing inflammation.[9][10]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[9][10]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9][10]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities. Its mechanism of action is primarily centered on the modulation of key signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis. The ability of this compound to inhibit the NF-κB and MAPK pathways, and to activate the Nrf2/ARE pathway, provides a strong rationale for its potential therapeutic application in a range of diseases characterized by inflammation and oxidative damage. While the currently available quantitative data for pure this compound is limited, the existing evidence strongly supports its further investigation as a lead compound in drug discovery and development. The experimental protocols detailed in this guide provide a framework for future research aimed at elucidating the full therapeutic potential and precise molecular targets of this compound.

References

- 1. farmacia.ufrj.br [farmacia.ufrj.br]

- 2. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Formononetin Upregulates Nrf2/HO-1 Signaling and Prevents Oxidative Stress, Inflammation, and Kidney Injury in Methotrexate-Induced Rats [mdpi.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

The Pharmacokinetics of Isosakuranin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic studies on isosakuranin are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established pharmacokinetic profiles of structurally similar flavanone glycosides, particularly hesperidin and naringin, to predict the likely absorption, distribution, metabolism, and excretion (ADME) of this compound. The experimental protocols and quantitative data presented are illustrative and based on methodologies commonly employed for this class of compounds.

Introduction

This compound is a flavanone glycoside, specifically the 7-O-glucoside of isosakuranetin. Like other citrus flavonoids, it is of significant interest for its potential pharmacological activities. A thorough understanding of its pharmacokinetic profile is crucial for the development of this compound as a therapeutic agent, as it governs the compound's bioavailability, efficacy, and potential for drug interactions. This technical guide synthesizes the current understanding of flavanone glycoside pharmacokinetics to provide a detailed predictive profile for this compound.

Predicted Pharmacokinetic Profile of this compound

The journey of this compound through the body is expected to follow the general pathway established for flavanone glycosides. This involves initial hydrolysis of the glycosidic bond, followed by absorption of the aglycone (isosakuranetin), and subsequent extensive metabolism.

Absorption

Flavonoid glycosides are generally not absorbed intact through the small intestine due to their hydrophilicity.[1] The absorption of this compound is therefore predicted to be dependent on the enzymatic hydrolysis of its glucose moiety.

-

Small Intestine: Some hydrolysis of the glycosidic bond may occur in the small intestine, catalyzed by brush border enzymes like lactase-phlorizin hydrolase (LPH), to release the aglycone, isosakuranetin.[2][3] The liberated isosakuranetin, being more lipophilic, can then be absorbed via passive diffusion across the intestinal epithelium.[4]

-

Colon: A significant portion of ingested this compound is expected to reach the colon intact.[1] Here, the gut microbiota, which possesses a wide array of glycosidases, will hydrolyze this compound to isosakuranetin.[5][6] The released aglycone is then absorbed from the colon.

Distribution

Following absorption, isosakuranetin will enter the systemic circulation. Like other flavanones, it is expected to bind to plasma proteins, which will influence its distribution into various tissues. The extent of protein binding for isosakuranetin has not been specifically determined.

Metabolism

The metabolism of this compound is predicted to be extensive and occur in two main phases:

-

Phase I Metabolism (Pre-systemic and Hepatic): The primary Phase I reaction for flavanones is typically hydroxylation or demethylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7][8]

-

Phase II Metabolism (Intestinal and Hepatic): This is the major metabolic pathway for flavanones.[1] After absorption, isosakuranetin is expected to undergo extensive conjugation reactions in both the intestinal cells and the liver. The primary conjugation reactions are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).[3][9] The resulting glucuronide and sulfate conjugates are the primary metabolites found in systemic circulation.[10][11]

Excretion

The conjugated metabolites of isosakuranetin are more water-soluble and are readily eliminated from the body, primarily through urine and, to a lesser extent, bile.[10]

Quantitative Data

Direct pharmacokinetic data for this compound is not available. However, based on studies of similar flavanone aglycones, hesperetin and naringenin, we can predict a likely range of pharmacokinetic parameters for isosakuranetin following oral administration of this compound.

| Parameter | Predicted Value for Isosakuranetin | Rationale/Supporting Evidence |

| Tmax (h) | 2 - 5 | Similar to the Tmax observed for hesperetin (4.0 h) and naringenin (3.5 h) after oral administration of their aglycones.[12] The delay is attributed to the time required for deglycosylation and absorption. |

| Cmax (ng/mL) | Variable, likely in the range of 500-2000 | Highly dependent on the dose and formulation. Naringenin generally shows a higher Cmax than hesperetin.[12] |

| t1/2 (h) | 2 - 4 | The elimination half-life for hesperetin and naringenin is reported to be around 3.05 h and 2.31 h, respectively.[12] |

| Bioavailability | Low | Flavanone glycosides generally exhibit low bioavailability due to incomplete absorption and extensive first-pass metabolism.[13] The type of sugar moiety significantly impacts bioavailability, with glucosides generally having higher bioavailability than rhamnoglucosides.[10] |

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound after oral administration to Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) will be used. Animals will be fasted overnight before dosing.

-

Dosing: this compound will be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 50 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

-

Plasma Preparation: Plasma will be separated by centrifugation (3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals will be housed in metabolic cages for 24 hours to collect urine and feces for analysis of metabolites and parent compound.

-

Sample Analysis: Plasma and urine samples will be treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone, isosakuranetin. The concentration of isosakuranetin will be quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) will be calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the metabolic stability and identify the major metabolites of isosakuranetin in rat and human liver microsomes.

Methodology:

-

Materials: Rat and human liver microsomes, NADPH regenerating system, and isosakuranetin.

-

Incubation: Isosakuranetin (1 µM) will be incubated with liver microsomes (0.5 mg/mL) in the presence of an NADPH regenerating system at 37°C. Aliquots will be taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction will be stopped by adding ice-cold acetonitrile.

-

Sample Preparation: Samples will be centrifuged to precipitate proteins, and the supernatant will be collected for analysis.

-

Metabolite Identification: The samples will be analyzed by LC-MS/MS to identify the formation of glucuronide and sulfate conjugates and any Phase I metabolites.

-

Metabolic Stability Assessment: The disappearance of the parent compound (isosakuranetin) over time will be used to calculate the in vitro half-life and intrinsic clearance.

Visualizations

Predicted Metabolic Pathway of this compound

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids, gut microbiota, and host lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Liver Metabolism of Six Flavonoid C-Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Isosakuranin: A Technical Guide to Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosakuranin is a flavanone glycoside found in various plant species, including Citrus species.[1] Upon ingestion, it is often metabolized to its aglycone form, isosakuranetin, which is credited with a wide range of biological activities. This document provides a comprehensive technical overview of the existing research on this compound and its aglycone, focusing on their potential therapeutic applications. We will delve into the molecular mechanisms, summarize quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the critical signaling pathways involved. The primary therapeutic areas explored include anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.

Molecular Mechanisms of Action

The therapeutic effects of this compound are largely attributed to its aglycone, isosakuranetin, which modulates several key signaling pathways and cellular processes.

Anti-inflammatory and Antioxidant Pathways

Isosakuranetin has demonstrated significant anti-inflammatory and antioxidant properties by interfering with critical signaling cascades. A primary mechanism is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been shown to inhibit the phosphorylation of ERK1/2 and JNK.[1] This action, coupled with the suppression of the Nuclear Factor-κB (NF-κB) pathway, leads to a downstream reduction in the production of pro-inflammatory mediators.[2][3]

The antioxidant effects are mediated by its ability to counteract oxidative stress. In neuronal PC12 cells challenged with hydrogen peroxide, isosakuranetin blocks the increase in reactive oxygen species (ROS), reduces caspase-3 activity (a key executioner of apoptosis), and prevents the depletion of endogenous antioxidant enzymes like catalase.[1]

Ion Channel Modulation

Isosakuranetin is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1] This inhibition occurs with high potency (IC50 = 50 nM) and selectivity over other TRP channels like TRPM1, TRPM8, and TRPV1.[1] The modulation of TRPM3 is linked to its antinociceptive (pain-reducing) effects, as demonstrated in preclinical models.[1]

Pharmacological Activities and Therapeutic Potential

Anti-inflammatory and Dermatological Effects

Isosakuranetin shows considerable promise in dermatology, particularly in combating skin photoaging. It effectively suppresses the UV-B-induced expression of matrix metalloproteinase-1 (MMP-1) in human keratinocytes, a key enzyme responsible for collagen degradation.[1] This suggests a potential application in topical formulations for anti-aging and skin protection. Its general anti-inflammatory properties further support its use in managing inflammatory skin conditions.

Neuroprotective Effects

The antioxidant and anti-inflammatory actions of this compound's metabolites contribute to significant neuroprotective potential. By mitigating oxidative stress, inhibiting apoptosis (via caspase-3 and JNK inhibition), and reducing neuroinflammation, isosakuranetin helps protect neuronal cells from damage.[1] These mechanisms are highly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are key pathological features.[4][5]

Anticancer Activity

Like many flavonoids, this compound and its aglycone are being investigated for their anticancer properties.[6] The proposed mechanisms include antiproliferative effects, induction of apoptosis, and modulation of signaling pathways critical for cancer cell survival and proliferation, such as the Wnt and MAPK pathways.[7] Studies have highlighted its potential against various cancer cell lines, though this research is still in early preclinical stages.[7]

Cardiovascular and Metabolic Effects

In vivo studies have shown that isosakuranetin can reduce systolic blood pressure in spontaneously hypertensive rats, indicating a potential role in managing hypertension.[1] Furthermore, its anti-inflammatory and antioxidant properties are relevant to metabolic disorders like type 2 diabetes, where chronic low-grade inflammation and oxidative stress are contributing factors.[8] It has also been shown to have hepatoprotective effects in a rat model of liver cirrhosis.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its aglycone, isosakuranetin.

Table 1: In Vitro Biological Activity of Isosakuranetin

| Target/Assay | Cell Line / System | Concentration / IC50 | Observed Effect | Reference |

| TRPM3 Ion Channel | HEK293 cells | IC50 = 50 nM | Inhibition of calcium uptake | [1] |

| MMP-1 Expression | HaCaT keratinocytes | 20 µM | 90% inhibition of UV-B-induced expression | [1] |

| ERK1/2 Phosphorylation | HaCaT keratinocytes | 50 µM | Inhibition | [1] |

| ROS, Caspase-3, JNK | PC12 cells | 0.8 µM | Blocked H₂O₂-induced increases | [1] |

| PGE₂ Production | RAW264.7 macrophages | IC50 > 50 µM | Anti-inflammatory activity | [10] |

Table 2: In Vivo Efficacy of Isosakuranetin

| Animal Model | Dosage | Therapeutic Effect | Reference |

| Mouse (Hot Plate Test) | 2 mg/kg | Increased latency to pain response (antinociceptive) | [1] |

| Spontaneously Hypertensive Rats | 10 mg/kg | Reduction in systolic blood pressure | [1] |

| Rats with Liver Cirrhosis | Not specified | Hepatoprotective effects | [9] |

Table 3: Pharmacokinetic Parameters of Isosakuranetin in Rats with Liver Cirrhosis (LC)

| Parameter | Control Rats | LC Rats | LC-ISN Rats (Isosakuranetin-treated) | Reference |

| AUC (Area Under the Curve) | Baseline | 429% increase vs. Control | 223% increase vs. Control; 38.9% decrease vs. LC | [9] |

| Cmax (Maximum Concentration) | Baseline | 158% increase vs. Control | 72.2% increase vs. Control; 33.2% decrease vs. LC | [9] |

Note: Data for Tofacitinib pharmacokinetics in a liver cirrhosis model, demonstrating Isosakuranetin's (ISN) modulatory effect.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments based on the cited literature.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a typical workflow for assessing the anti-inflammatory effects of this compound on macrophages.

-

Cell Culture : RAW264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating : Cells are seeded into 24-well plates at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight.

-

Pre-treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

-

Stimulation : Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, excluding the negative control group.

-

Incubation : Cells are incubated for 24 hours.

-

Supernatant Collection : The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Quantification of Inflammatory Mediators : The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or prostaglandins (e.g., PGE₂) in the supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis : The reduction in inflammatory mediators in the this compound-treated groups is compared to the LPS-only control group.

In Vivo Pharmacokinetic Study (Rat Model)

This protocol describes a general procedure for evaluating the pharmacokinetics of a compound like this compound in rats, based on methodologies mentioned in the literature.[11]

-

Animal Model : Male Sprague-Dawley rats are used. For specific studies, disease models like N-dimethylnitrosamine-induced liver cirrhosis may be established.[9]

-

Cannulation : For intravenous administration and serial blood sampling, a catheter is surgically implanted into the jugular vein under anesthesia.[11] Animals are allowed a recovery period.

-

Compound Administration : this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[10] The solution is administered either intravenously (IV) via the cannula or orally (PO) by gavage at a specific dose.

-

Sample Collection :

-

Blood : Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

-

Urine : Rats are housed in metabolic cages to allow for the collection of urine over a 24-hour period.

-

-

Sample Analysis :

-

Extraction : this compound and its metabolites are extracted from plasma and urine samples, typically using liquid-liquid or solid-phase extraction.

-

Quantification : The concentration of the analyte is determined using a validated High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS).[11]

-

-

Pharmacokinetic Analysis : The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key parameters such as half-life, clearance, volume of distribution, Cmax, and AUC.

Conclusion and Future Directions

This compound, primarily through its active aglycone isosakuranetin, exhibits a compelling range of pharmacological activities that position it as a promising candidate for therapeutic development. Its well-defined mechanisms of action, particularly the modulation of MAPK, NF-κB, and TRPM3 pathways, provide a strong foundation for its anti-inflammatory, neuroprotective, and antinociceptive effects.

While preclinical data are encouraging, further research is required. Key future directions include:

-

Clinical Trials : Moving from preclinical models to human studies to validate efficacy and safety for conditions like inflammatory skin disorders, hypertension, and neurodegenerative diseases.

-

Bioavailability and Formulation : Developing advanced drug delivery systems to overcome the generally poor bioavailability of flavonoids and enhance therapeutic efficacy.

-

Toxicology : Conducting comprehensive long-term toxicology studies to establish a robust safety profile for chronic use.

-

Synergistic Effects : Investigating the potential for this compound to be used in combination therapies to enhance the efficacy of existing drugs, as suggested by its modulatory effect on drug metabolism.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Isosakuranetin on Pharmacokinetic Changes of Tofacitinib in Rats with N-Dimethylnitrosamine-Induced Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Stereospecific pharmacokinetics of racemic homoeriodictyol, isosakuranetin, and taxifolin in rats and their disposition in fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

Isosakuranin: A Comprehensive Technical Review of Its Bioactivities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranin, a flavanone glycoside, and its aglycone form, isosakuranetin, are natural compounds found in a variety of plant species. These molecules have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, aiming to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Antioxidant Activity

This compound and its aglycone, isosakuranetin, exhibit notable antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense mechanisms. The antioxidant capacity of these compounds has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

| Compound | Assay | IC50 / Activity | Reference |

| Isosakuranetin | DPPH Radical Scavenging | Data not available in searched literature | |

| Isosakuranetin | ABTS Radical Scavenging | Data not available in searched literature | |

| Isosakuranetin | ORAC | Data not available in searched literature |

While the antioxidant potential of this compound and isosakuranetin is frequently cited, specific IC50 values from DPPH, ABTS, and ORAC assays were not available in the reviewed literature. Further primary studies are needed to quantify these activities.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture : Add various concentrations of the test compound (this compound) to the DPPH solution.

-

Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance.

-

ABTS Radical Cation Generation : The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Reaction Mixture : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm). Various concentrations of the test compound are then added.

-

Incubation : The reaction is incubated for a set time at a specific temperature.

-

Measurement : The absorbance is read at the specified wavelength.

-

Calculation : The percentage of inhibition is calculated, and the IC50 value is determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by a free radical initiator.

-

Reagent Preparation : Prepare a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

-

Reaction Mixture : In a microplate, combine the fluorescent probe, the test compound at various concentrations, and the free radical initiator.

-

Fluorescence Measurement : The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

-

Data Analysis : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.

Anti-inflammatory Activity